![molecular formula C17H16N4O2S B2763392 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide CAS No. 896318-47-1](/img/structure/B2763392.png)

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

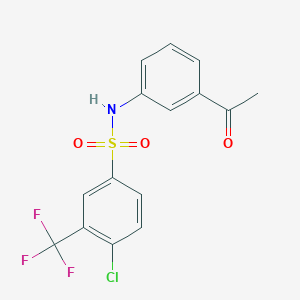

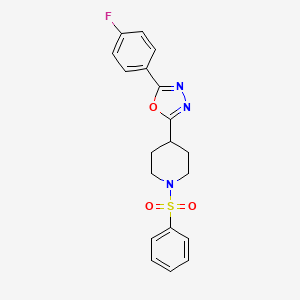

Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . This ring is substituted with various functional groups, including a sulfanyl group linked to an acetamide moiety and a 7-methyl-4-oxo group.Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Antimicrobial Agents

A series of derivatives incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities (Bhushan A. Baviskar et al., 2013), (M. Gouda et al., 2010). These studies highlight the potential of such compounds in developing new antimicrobial agents.

Anticancer Activity

Compounds with pyrido[1,2-a][1,3,5]triazin-2-yl and related structures have also been investigated for their anticancer activities. Novel derivatives have been synthesized and tested against various human cancer cell lines, including HCT-116, MCF-7, and HeLa, exhibiting moderate to reasonable anticancer activities (J. Sławiński et al., 2015). This research demonstrates the potential application of these compounds in cancer therapy.

Synthesis and Structural Studies

The synthesis of novel compounds incorporating the pyrido[1,2-a][1,3,5]triazin-2-yl moiety often involves complex reactions and the development of new synthetic methodologies. Studies have reported on the synthetic routes to obtain these compounds, providing insights into the structural characteristics and potential reactivity (Tetsuji Kametani et al., 1972), (Sungmin Cho et al., 2003). These studies not only expand the chemical space of these compounds but also open up new avenues for further pharmaceutical applications.

Insecticidal Activity

Research into the applications of pyrido[1,2-a][1,3,5]triazin-2-yl derivatives extends into the realm of agriculture, where novel heterocycles incorporating this structure have been synthesized and assessed for their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These studies indicate the potential of such compounds in developing new insecticides (A. Fadda et al., 2017).

Wirkmechanismus

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its target. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could potentially inhibit or enhance the pathway, leading to downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions .

Eigenschaften

IUPAC Name |

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-4-3-5-13(8-11)18-15(22)10-24-16-19-14-7-6-12(2)9-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHOQKGAOUXTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2763311.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2763314.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2763325.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2763326.png)

![11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2763329.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2763332.png)